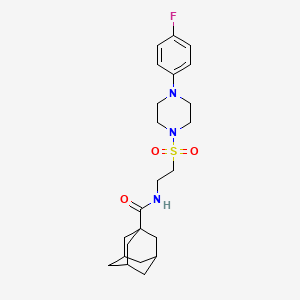

(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide

Description

The compound (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide is a synthetic small molecule characterized by a rigid adamantane scaffold linked via a carboxamide group to a sulfonylethyl chain. This chain is further substituted with a 4-fluorophenylpiperazine moiety. Such structural features are common in central nervous system (CNS)-targeting agents, particularly those interacting with dopamine or serotonin receptors .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32FN3O3S/c24-20-1-3-21(4-2-20)26-6-8-27(9-7-26)31(29,30)10-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMFRPQKCLPHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide , with CAS number 897618-54-1 , is a synthetic derivative featuring an adamantane core modified with a piperazine ring and a sulfonamide group. This structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C23H32FN3O3S

- Molecular Weight : 449.6 g/mol

- Structural Features :

- Adamantane framework

- Piperazine moiety

- Sulfonamide linkage

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, related compounds have shown significant pharmacological effects. The following sections summarize findings relevant to its potential biological activity based on structural analogs and related studies.

1. Antidepressant Activity

Research indicates that compounds containing piperazine rings exhibit antidepressant properties. For instance, derivatives similar to the target compound have been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in mood regulation . The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity.

2. Calcium Channel Modulation

Sulfonamide derivatives have been reported to act as calcium channel blockers. A study involving related benzenesulfonamides demonstrated their ability to decrease perfusion pressure and coronary resistance by inhibiting calcium channels . This suggests that the target compound may also possess similar cardiovascular effects through modulation of calcium ion influx.

3. Antipsychotic Potential

Compounds with structural similarities to the target molecule have been investigated for their antipsychotic effects. The piperazine component is known for its role in many antipsychotic drugs, potentially providing dopaminergic modulation .

Table 1: Summary of Biological Activities of Related Compounds

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its biological activity. Theoretical models can be employed to estimate parameters such as absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Plasma Half-life | Variable |

| Metabolic Pathway | Liver (CYP450) |

| Excretion | Renal |

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 449.6 g/mol. The structure features an adamantane core, which is often associated with enhanced stability and bioactivity. The presence of a piperazine moiety and a sulfonamide group contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism of action for (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide remains to be fully elucidated, but it is hypothesized that the compound may interfere with cell cycle regulation or apoptotic pathways.

Neuropharmacological Effects

The piperazine component of the compound suggests potential activity in modulating neurotransmitter systems. Compounds containing piperazine rings are often explored for their effects on serotonin and dopamine receptors, making this compound a candidate for further investigation in the treatment of neuropsychiatric disorders such as depression and anxiety.

Antimicrobial Properties

Preliminary studies suggest that sulfonamide-containing compounds can exhibit antimicrobial activity. This could position this compound as a potential lead in the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated related compounds to establish a framework for understanding the potential applications of this compound:

Chemical Reactions Analysis

Adamantane Carboxamide

-

Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), the carboxamide can hydrolyze to adamantane-1-carboxylic acid, though the rigid adamantane framework provides steric protection, requiring harsh conditions (Δ > 100°C) .

-

Nucleophilic substitution : The carboxamide’s NH group participates in reactions with electrophiles, such as alkylation via Mitsunobu conditions .

Piperazine-Sulfonyl Group

-

Sulfonamide stability : The sulfonamide bond is resistant to hydrolysis under physiological pH but undergoes cleavage in strong acidic/basic media (e.g., 6M HCl, 90°C) .

-

Piperazine ring modifications : The piperazine nitrogen can undergo alkylation or acylation. For instance, reaction with methyl iodide forms quaternary ammonium salts, altering solubility .

4-Fluorophenyl Group

-

Electrophilic aromatic substitution : The fluorine atom directs electrophiles to the para position, enabling nitration or halogenation under controlled conditions .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison

Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural analogues primarily differ in substituents on the piperazine ring, the sulfonyl-ethyl linker, or the adamantane carboxamide. Below is a comparative analysis based on synthetic and functional data from related studies:

Pharmacological and Physicochemical Comparisons

Receptor Selectivity: The fluorophenyl substituent in the target compound likely enhances dopamine D3 receptor selectivity compared to dichlorophenyl (as in 7o), which may favor non-specific interactions with serotonin receptors . The adamantane backbone improves metabolic stability over pentanamide-based analogues (e.g., 7r, 7o), which are more susceptible to esterase cleavage .

Solubility and Bioavailability: The sulfonylethyl linker in the target compound increases aqueous solubility compared to non-sulfonylated analogues. However, 7o’s pyridinyl group may enhance solubility via hydrogen bonding . Adamantane’s hydrophobicity necessitates formulation optimization, whereas thiophenyl (7r) or pyridinyl (7o) groups improve passive diffusion .

Synthetic Feasibility: The target compound’s synthesis involves multi-step functionalization of adamantane, requiring specialized chromatography (e.g., normal-phase with methanol/ammonium gradients) . In contrast, pentanamide derivatives (7r, 7o) are synthesized via simpler alkylation and amidation protocols .

Limitations of Available Data

Q & A

Q. What are the established synthetic routes for (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide, and what key intermediates are involved?

The synthesis typically involves coupling the adamantane-1-carboxamide moiety with a sulfonylethyl-piperazine intermediate. A general procedure includes:

- Step 1 : Preparation of 4-(4-fluorophenyl)piperazine via nucleophilic aromatic substitution using 1-fluoro-4-nitrobenzene and piperazine.

- Step 2 : Sulfonation of the piperazine derivative using sulfonyl chloride to form the sulfonylethyl linker.

- Step 3 : Amide coupling between the sulfonated intermediate and adamantane-1-carboxylic acid using coupling agents like EDCI/HOBt. Characterization relies on H NMR for verifying sulfonyl and piperazine proton environments (δ 2.48–3.53 ppm for piperazine protons) and LC-MS for purity validation .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation requires:

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles (e.g., C—S—O bond angles ≈109° for sulfonyl groups) and stereochemistry .

- Spectroscopy : F NMR to confirm the presence of the 4-fluorophenyl group (δ -115 to -120 ppm) and FT-IR for sulfonyl (S=O stretch at 1150–1300 cm) and amide (C=O stretch at 1650 cm) groups .

Q. What biological targets are hypothesized for this compound, and what assays are used to evaluate binding affinity?

The compound’s adamantane and fluorophenyl-piperazine motifs suggest potential dopamine D3 receptor (D3R) antagonism. Key assays include:

- Radioligand binding assays : Competition studies using H-labeled D3R ligands (e.g., H-Raclopride) to measure IC values.

- Functional assays : cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with D3R .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylethyl-piperazine intermediate, and what factors contribute to variability?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Temperature control : Maintaining ≤40°C during sulfonyl chloride addition minimizes side reactions.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted piperazine and sulfonyl byproducts. Bayesian optimization algorithms can systematically explore reaction parameters (e.g., molar ratios, time) to maximize yield .

Q. What computational methods are suitable for predicting the compound’s receptor-binding mode and selectivity?

- Molecular docking : Use D3R crystal structures (PDB: 3PBL) to model interactions between the adamantane group and hydrophobic binding pockets.

- MD simulations : Assess stability of the sulfonylethyl linker in the receptor’s extracellular loop region.

- Free energy calculations (MM/PBSA) : Compare binding affinities for D3R vs. D2R to predict selectivity .

Q. How should researchers address discrepancies in binding affinity data across different assay systems?

Discrepancies may arise from:

- Receptor expression levels : Normalize data using a reference antagonist (e.g., SB-277011A) in each assay system.

- Membrane lipid composition : Use cholesterol-depleted membranes to reduce nonspecific binding.

- Data normalization : Express results as % inhibition relative to controls and validate with orthogonal assays (e.g., SPR vs. radioligand binding) .

Q. What strategies are recommended for enantiomeric resolution of the adamantane-carboxamide core?

- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve (3r,5r,7r) vs. (3s,5s,7s) enantiomers.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

Methodological Considerations

Q. Table 1: Key Parameters for Radioligand Binding Assays

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Ligand concentration | 0.5–1 nM H-Raclopride | |

| Incubation time | 60 min at 25°C | |

| Nonspecific binding | 10 µM Haloperidol | |

| Membrane protein | 20–30 µg/well |

Data Contradiction Analysis

- Case : A study reports IC = 12 nM for D3R, while another finds IC = 85 nM.

Toxicity and Off-Target Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.